Product packaging for Methyl 2-bromo-3-methoxybutanoate(Cat. No.:)

Methyl 2-bromo-3-methoxybutanoate

Cat. No.: B13715834
M. Wt: 211.05 g/mol
InChI Key: QWXOTWUMNKURSV-UHFFFAOYSA-N
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Description

Significance of Alpha-Bromo Esters as Versatile Synthetic Intermediates

Alpha-bromo esters are a class of organic compounds that serve as highly valuable intermediates in synthesis. Their importance stems from the presence of a bromine atom on the carbon adjacent to the ester carbonyl group (the alpha-carbon). This positioning significantly enhances the reactivity of the alpha-carbon toward nucleophilic attack. fiveable.me The electron-withdrawing nature of both the bromine atom and the ester group makes the alpha-proton acidic and the alpha-carbon electrophilic, facilitating a variety of chemical transformations.

The primary significance of alpha-bromo esters lies in their ability to act as versatile electrophiles in nucleophilic substitution reactions. libretexts.org This reactivity allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me For instance, they are key reactants in the Reformatsky reaction, where they react with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters. byjus.com These products are crucial precursors in the synthesis of many natural products and pharmaceuticals. byjus.com

Furthermore, the bromine atom can be selectively removed through reduction reactions, which restores the simple ester functionality after it has served its purpose in guiding the synthesis. fiveable.me This "activate-and-remove" strategy provides chemists with a powerful tool for molecular construction. The enhanced reactivity of the C-Br bond in α-bromo esters, compared to typical alkyl bromides, is attributed to the stabilization of the SN2 reaction's transition state by the adjacent carbonyl group, which accelerates the reaction rate. libretexts.org

Structural Characteristics and Potential for Stereoisomerism in Methyl 2-bromo-3-methoxybutanoate

The molecular structure of this compound (CAS No: 97962-11-3) contains two stereogenic centers, or chiral carbons, at positions C2 and C3. bldpharm.com The carbon atom bonded to the bromine atom (C2) and the carbon atom bonded to the methoxy (B1213986) group (C3) are each attached to four different substituent groups.

This structural feature gives rise to stereoisomerism. Specifically, the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, with n=2, there are four possible stereoisomers. rutgers.edu These stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. rutgers.edu

The four possible stereoisomers are:

(2R, 3R)-methyl 2-bromo-3-methoxybutanoate

(2S, 3S)-methyl 2-bromo-3-methoxybutanoate

(2R, 3S)-methyl 2-bromo-3-methoxybutanoate

(2S, 3R)-methyl 2-bromo-3-methoxybutanoate

The relationship between these isomers is crucial in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer. The spatial arrangement of the bromo and methoxy groups can significantly influence the outcome of subsequent reactions, directing the approach of reagents and affecting the stereochemistry of the final product.

Table 1: Stereoisomeric Relationships of this compound

Stereoisomer Pair Relationship
(2R, 3R) and (2S, 3S) Enantiomers
(2R, 3S) and (2S, 3R) Enantiomers
(2R, 3R) and (2R, 3S) Diastereomers
(2R, 3R) and (2S, 3R) Diastereomers
(2S, 3S) and (2R, 3S) Diastereomers

Overview of Research Trajectories for this compound Derivatives

Research involving derivatives of this compound and related α-bromo esters is diverse, primarily focusing on their application as building blocks for more complex molecular structures. One significant area of investigation is their use in cyclization reactions. For example, related bromo-substituted butenols undergo Prins cyclization with aldehydes to yield tetrahydropyranones with high diastereoselectivity. nih.govorganic-chemistry.org This methodology provides a pathway to synthesize substituted six-membered rings, which are common motifs in natural products.

Another research trajectory involves the use of similar structures in polymerization reactions. For instance, bromo- and methoxy-substituted phenylcyanoacrylates, which share functional similarities, have been synthesized and copolymerized with styrene. chemrxiv.org This highlights the potential for incorporating such functionalized monomers to create polymers with specific properties.

Furthermore, the reactivity of the α-bromo ester moiety is exploited in the synthesis of various heterocyclic and acyclic compounds. The ability to introduce nucleophiles at the C2 position is a cornerstone of these syntheses. Research also focuses on developing novel methods for the preparation of α-bromo esters themselves, including electrochemical approaches that offer a greener alternative to traditional brominating agents. The development of stereoselective syntheses is a key theme, aiming to control the configuration of the chiral centers to access specific, biologically active target molecules.

Scope and Objectives of Academic Research on this compound

The primary scope of academic research on this compound and its analogs is to harness its unique chemical reactivity and stereochemical properties for advanced organic synthesis. Key objectives within this scope include:

Development of Novel Synthetic Methods: A major goal is to devise new and efficient reactions that utilize this compound as a key starting material. This includes exploring its reactivity with a broad range of nucleophiles, developing new catalytic systems for its transformation, and optimizing reaction conditions to achieve high yields and selectivity. byjus.com

Stereoselective Synthesis: Given the presence of two chiral centers, a critical objective is the development of methods for the diastereoselective and enantioselective synthesis of its derivatives. nih.govorganic-chemistry.org This involves using chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products, which is often essential for their biological function.

Synthesis of Complex Molecules: A long-term objective is the application of this building block in the total synthesis of complex natural products and pharmaceutically relevant compounds. Its pre-installed functional groups and stereocenters can significantly shorten synthetic routes to valuable target molecules.

Exploration of Reaction Mechanisms: Researchers aim to gain a deeper understanding of the mechanisms of reactions involving this compound. jcu.edu Studying the transition states and intermediates of its reactions, for example in nucleophilic substitutions or eliminations, allows for better prediction and control of reaction outcomes. libretexts.orgvaia.com

Table 2: Comparison of Preparation Methods for α-Bromo Esters

Method Description Advantages Disadvantages
Hell-Volhard-Zelinskii (HVZ) Reaction A carboxylic acid is treated with Br₂ and a catalytic amount of PBr₃, followed by reaction with an alcohol (e.g., methanol) to form the ester. libretexts.orgpressbooks.pub Well-established and reliable for many substrates. Requires stoichiometric and corrosive reagents; may not be suitable for sensitive functional groups. libretexts.orgchemicalforums.com
α-Bromination with NBS Direct bromination of an ester enolate or related species using N-Bromosuccinimide (NBS), often initiated by light or a radical initiator. Generally selective for the alpha position. Can lead to side reactions; requires careful control of reaction conditions to prevent over-bromination.

| Electrochemical Synthesis | Anodic oxidation of a suitable precursor in the presence of a bromide source and an alcohol. | Environmentally friendly, uses mild conditions, avoids stoichiometric chemical oxidants. | Requires specialized equipment; yields may be moderate and require further optimization. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO3 B13715834 Methyl 2-bromo-3-methoxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

methyl 2-bromo-3-methoxybutanoate

InChI

InChI=1S/C6H11BrO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3

InChI Key

QWXOTWUMNKURSV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Br)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Bromo 3 Methoxybutanoate and Analogous Compounds

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom at the α-position of a carbonyl compound. These approaches are often characterized by their straightforwardness, though they may present challenges in terms of selectivity and reaction conditions.

Hell-Volhard-Zelinsky (HVZ) Reaction Adaptation for Related Carboxylic Acid Precursors

A more established and efficient route to α-bromo esters involves the Hell-Volhard-Zelinsky (HVZ) reaction of the corresponding carboxylic acid, followed by esterification. jove.comlibretexts.org In this case, the precursor would be 3-methoxybutanoic acid. The HVZ reaction is a robust method for the selective α-bromination of carboxylic acids. jove.com

The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr₃). wikipedia.orglibretexts.org The resulting acyl bromide readily enolizes. This enol form is the key intermediate that reacts with bromine at the α-position. libretexts.org The α-bromo acyl bromide is then hydrolyzed during workup to give the α-bromo carboxylic acid. jove.com

To obtain Methyl 2-bromo-3-methoxybutanoate, the resulting 2-bromo-3-methoxybutanoic acid can be esterified by reaction with methanol (B129727), typically under acidic conditions. Alternatively, if methanol is used in the final step of the HVZ reaction instead of water, the α-bromo ester can be formed directly. libretexts.org

Table 2: Steps for the Synthesis of this compound via the HVZ Reaction

StepReactionReagentsProduct
1HVZ Bromination3-methoxybutanoic acid, Br₂, PBr₃ (cat.)2-bromo-3-methoxybutanoic acid
2Esterification2-bromo-3-methoxybutanoic acid, Methanol, Acid catalyst (e.g., H₂SO₄)This compound

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These advanced strategies often involve electrochemical approaches or the use of green catalysts.

Electrochemical Synthetic Routes for Bromo-Methoxy Esters

Electrochemical methods offer a greener alternative for the synthesis of bromo-methoxy esters by minimizing the use of hazardous reagents. Anodic oxidation in the presence of a bromide source and methanol as a solvent or nucleophile can lead to the formation of the desired product.

In a typical setup, electrolysis is carried out in an undivided cell with a graphite (B72142) anode and a nickel cathode. Constant current electrolysis at room temperature for several hours can yield the target bromo-methoxy ester. This method avoids the use of stoichiometric chemical oxidants and halogenating agents, thereby reducing waste generation. While specific yields for this compound via this method are not widely reported, similar electrochemical syntheses of methyl bromo-methoxy esters have shown moderate yields.

Green Chemistry Innovations in Bromination Reactions

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of bromination, this often involves the use of safer brominating agents, alternative solvents, and catalytic systems.

While not yet specifically documented for the α-bromination of β-methoxy esters, boric acid has emerged as a promising green catalyst in various organic transformations, including some bromination reactions. researchgate.net Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst. arkat-usa.org

An environmentally friendly protocol for the regioselective bromination of some organic compounds has been developed using boric acid as a recyclable catalyst, potassium bromide (KBr) as the bromide source, and hydrogen peroxide as the oxidant in an aqueous medium. researchgate.net The in-situ generation of a peroxoborate species is believed to effectively catalyze the bromination at room temperature. researchgate.net

The application of a similar boric acid-catalyzed system to the α-bromination of esters like methyl 3-methoxybutanoate in water would represent a significant advancement in green chemistry. This approach would avoid the use of harsh reagents like elemental bromine and organic solvents. However, research in this specific area is still needed to establish its feasibility and efficiency.

Table 3: Comparison of Synthetic Methodologies

MethodAdvantagesDisadvantages
Direct Bromination of EsterSingle stepPotentially low yield and selectivity
Hell-Volhard-Zelinsky ReactionHigh yield and selectivityTwo-step process, uses PBr₃ and Br₂
Electrochemical SynthesisGreen, avoids hazardous reagentsRequires specialized equipment, moderate yields
Boric Acid Catalysis (Proposed)Potentially very green, uses mild reagentsFeasibility for this specific reaction is not yet established
Solvent-Free and Microwave-Assisted Protocols

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient reaction protocols. In this context, solvent-free and microwave-assisted methods have emerged as powerful alternatives to conventional heating techniques for the synthesis of α-halo esters like this compound.

Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures directly and internally. anton-paar.comyoutube.com This process often leads to a dramatic reduction in reaction times, typically from hours or days to mere minutes. anton-paar.comnih.gov The key advantage lies in the possibility of superheating solvents in sealed vessels to temperatures far above their atmospheric boiling points, which, according to the Arrhenius law, significantly accelerates reaction rates. anton-paar.com

Solvent-free reactions, or dry media reactions, represent a particularly green approach. youtube.com By eliminating the solvent, these protocols reduce chemical waste, cost, and the hazards associated with volatile organic compounds. When combined with microwave irradiation, solvent-free conditions can lead to remarkably fast and efficient transformations. youtube.comrsc.org Reactants can be mixed directly or impregnated on a solid support like alumina (B75360) or silica, which can also aid in the absorption of microwave energy. youtube.com

For the synthesis of bromo-esters, these techniques offer substantial benefits. A comparison between conventional reflux heating and microwave irradiation for similar bromination reactions has shown that microwave synthesis can be completed in a fraction of the time. jcu.edu The uniform heating provided by modern microwave reactors avoids localized hot spots, ensuring better control over the reaction. youtube.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism External (conduction/convection) Internal (direct molecular interaction) anton-paar.comyoutube.com
Reaction Time Hours to days Minutes to seconds anton-paar.comnih.gov
Energy Efficiency Lower Higher youtube.com
Temperature Control Prone to localized overheating Uniform heating youtube.com
Yields Often lower to comparable Often higher nih.gov

| Environmental Impact | Higher (solvent use, energy) | Lower (potential for solvent-free) youtube.comyoutube.com |

While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in public literature, the principles derived from analogous reactions strongly suggest its applicability for a rapid and efficient synthesis. nih.gov

Esterification-Based Routes

A fundamental approach to synthesizing esters like this compound involves the esterification of a corresponding carboxylic acid or its derivative.

Conversion of Brominated Methoxybutanoic Acids to Methyl Esters

This route involves the initial synthesis of 2-bromo-3-methoxybutanoic acid, followed by its conversion to the methyl ester. A highly effective method for this esterification is the reaction of the corresponding acyl bromide with an alcohol. For instance, a well-documented procedure for a similar compound, ethyl 2-bromo-3-methylbutanoate, involves the slow addition of anhydrous ethanol (B145695) to 2-bromo-3-methylbutanoyl bromide. prepchem.com

This reaction is typically exothermic and results in the formation of the ester and hydrogen bromide. prepchem.com The general reaction can be adapted for the synthesis of this compound by using anhydrous methanol instead of ethanol.

The precursor, 2-bromo-3-methoxybutanoic acid, can be prepared through the bromination of 3-methoxybutanoic acid. The subsequent esterification with methanol can be catalyzed by a strong acid, or performed by first converting the carboxylic acid to a more reactive derivative like an acyl chloride or acyl bromide before reacting it with methanol. A typical lab-scale synthesis of an analogous ethyl ester reported a yield of around 80%. prepchem.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of any synthetic route are paramount, determining its viability for both research and industrial applications. Key considerations include the control of stereochemistry and the optimization of reaction yields for scalability. numberanalytics.com

Regioselectivity and Diastereoselectivity in Bromination

The synthesis of this compound presents significant stereochemical challenges. The molecule contains two chiral centers (at C2 and C3), meaning that up to four stereoisomers can be formed. The control over which isomers are produced is a critical aspect of the synthesis.

Regioselectivity refers to the control of the position of the bromine atom. The desired product has the bromine at the α-position (C2) to the ester group. The α-bromination of esters is a common transformation, but side reactions, such as bromination at other positions, can occur. The use of specific reagents like bromodimethylsulfonium bromide (BDMS) has been shown to be highly effective for the regioselective α-monobromination of related compounds like β-keto esters, proceeding with excellent yields and avoiding the need for catalysts or hazardous reagents like molecular bromine. nih.govorganic-chemistry.org The reaction conditions, such as the method of bromine addition, can also significantly influence the regioselectivity; for instance, adding bromine in a single portion rather than dropwise has been found to favor one isomer over another in the bromination of ketones. orgsyn.org

Diastereoselectivity concerns the relative stereochemistry of the two chiral centers. The methoxy (B1213986) group at C3 can direct the incoming bromine atom during the α-bromination of the ester enolate, leading to a preference for one diastereomer over another. This is known as substrate-controlled diastereoselection. The formation of a trigonal planar radical or enolate intermediate during bromination means the bromine can attack from either face of the plane. pressbooks.pub The existing stereocenter at C3 creates a chiral environment that makes these two faces diastereotopic, leading to potentially different rates of attack and, therefore, an unequal mixture of diastereomers. The stereochemical outcome of such reactions can be influenced by torsional and steric effects. nih.gov

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical applications. numberanalytics.com Microwave-assisted protocols often report higher yields in shorter time frames compared to conventional methods. nih.gov For esterification routes, driving the reaction to completion by removing water or using a large excess of the alcohol can maximize the yield. The synthesis of a similar compound, ethyl 2-bromo-3-methylbutanoate, achieved an 80% yield. prepchem.com

Scaling up production from the laboratory to an industrial scale introduces several challenges. numberanalytics.com These include:

Reaction Control: Exothermic reactions that are easily managed in a small flask can become dangerous on a large scale. Proper heat management is critical. numberanalytics.comcolab.ws

Reagent Addition: The rate of addition of reagents must be carefully controlled to maintain optimal reaction conditions. colab.ws

Purity: Ensuring high product purity on a large scale requires robust purification methods. numberanalytics.com

Safety and Waste: Handling large quantities of hazardous materials and managing the resulting waste streams are significant considerations in industrial synthesis. numberanalytics.com

The Reformatsky reaction, a process that utilizes α-halo esters, provides a useful case study for scalability. researchgate.net Challenges in scaling this reaction include maintaining efficiency and controlling reaction conditions, which are considerations directly applicable to the large-scale production of this compound. numberanalytics.com

Table 2: Factors Influencing Yield and Scalability

Factor Impact on Yield Scalability Consideration
Reaction Method Microwave synthesis often improves yields. nih.gov Microwave technology for large-scale production is specialized. youtube.com
Purity of Reagents Impurities can lead to side reactions, lowering the yield. Sourcing high-purity raw materials at scale can be costly.
Reaction Conditions Temperature, pressure, and solvent affect efficiency. numberanalytics.com Maintaining precise conditions in large reactors is complex. numberanalytics.com

| Selectivity | Poor selectivity results in product mixtures and lower desired yield. | Separation of isomers can be difficult and expensive at scale. |

Chemical Reactivity and Transformation Studies of Methyl 2 Bromo 3 Methoxybutanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The presence of a bromine atom on the carbon alpha to the ester group makes this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Reactivity with Hydroxide (B78521) and Alkoxide Nucleophiles

The reaction of α-bromo esters with hydroxide and alkoxide nucleophiles is a fundamental transformation that can lead to the corresponding α-hydroxy and α-alkoxy esters. While specific studies on Methyl 2-bromo-3-methoxybutanoate are not extensively documented in publicly available literature, the general reactivity of α-bromo esters provides a strong basis for predicting its behavior.

In a typical reaction, treatment of an α-bromo ester with a hydroxide source, such as sodium hydroxide, would be expected to yield the corresponding α-hydroxy ester via an SN2 mechanism. Similarly, reaction with an alkoxide, for instance, sodium methoxide (B1231860), would lead to the formation of an α,β-dimethoxy ester. It is important to consider that with alkoxides, if the alkyl group of the alkoxide differs from that of the ester, transesterification can occur as a competing reaction.

NucleophileExpected ProductGeneral Reaction Conditions
Hydroxide (e.g., NaOH)Methyl 2-hydroxy-3-methoxybutanoateAqueous or alcoholic solvent, room temperature to gentle heating
Methoxide (e.g., NaOCH₃)Methyl 2,3-dimethoxybutanoateAnhydrous alcohol (methanol), room temperature

Table 1: Predicted Nucleophilic Substitution Reactions with Hydroxide and Alkoxides

Note: This table is based on the general reactivity of α-bromo esters, as specific data for this compound is limited.

Amine-Mediated Substitutions for Nitrogen-Containing Derivatives

The displacement of the bromide atom by amine nucleophiles offers a direct route to α-amino esters, which are valuable precursors for the synthesis of amino acids and other biologically active nitrogen-containing compounds. The reaction of α-bromo esters with ammonia (B1221849) and primary or secondary amines generally proceeds via nucleophilic substitution.

The reaction with ammonia can yield the corresponding primary α-amino ester. However, the initial product, being a primary amine, can itself act as a nucleophile and react with another molecule of the α-bromo ester, leading to the formation of secondary and tertiary amine byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Reactions with primary and secondary amines will similarly yield the corresponding secondary and tertiary α-amino esters, respectively. These reactions are fundamental in building more complex nitrogenous scaffolds.

Amine NucleophileExpected ProductGeneral Reaction Conditions
Ammonia (excess)Methyl 2-amino-3-methoxybutanoateEthanolic ammonia, sealed tube, heating
Primary Amine (R-NH₂)Methyl 2-(alkylamino)-3-methoxybutanoateAprotic solvent, room temperature or gentle heating
Secondary Amine (R₂NH)Methyl 2-(dialkylamino)-3-methoxybutanoateAprotic solvent, room temperature or gentle heating

Table 2: Predicted Amine-Mediated Substitution Reactions

Note: This table is based on the general reactivity of α-bromo esters, as specific data for this compound is limited.

Formation of Carbon-Heteroatom Bonds

Beyond oxygen and nitrogen nucleophiles, the bromine atom in this compound can be displaced by a variety of other heteroatom nucleophiles, opening avenues for the synthesis of a diverse range of derivatives. For instance, reaction with thiolate anions (RS⁻) would lead to the formation of α-thioethers. Similarly, reaction with cyanide ions would produce the corresponding α-cyano ester, a valuable intermediate for the synthesis of various carboxylic acid derivatives.

Reduction Chemistry of the Ester Functionality

The ester group in this compound can be selectively reduced to an alcohol, providing another handle for further synthetic transformations. The choice of reducing agent is critical to control the outcome of the reaction.

Reduction to Corresponding Alcohols using Hydride Reagents (e.g., LiAlH₄, NaBH₄)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are well-known for their ability to reduce esters to primary alcohols. acs.org The reaction of this compound with LiAlH₄ would be expected to yield 2-bromo-3-methoxybutan-1-ol. It is important to note that LiAlH₄ is a very strong and non-selective reducing agent and could potentially also reduce the carbon-bromine bond, although reduction of the ester is generally faster.

Sodium borohydride (B1222165) (NaBH₄), on the other hand, is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. acs.org Therefore, treatment of this compound with NaBH₄ would likely result in no reaction at the ester functionality, leaving it intact for other transformations. This difference in reactivity allows for selective reductions in molecules with multiple functional groups.

Hydride ReagentExpected ProductGeneral Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)2-Bromo-3-methoxybutan-1-olAnhydrous ether (e.g., THF, Et₂O), followed by aqueous workup. acs.org
Sodium Borohydride (NaBH₄)No reaction (ester remains)Alcoholic solvent (e.g., methanol (B129727), ethanol), room temperature. acs.org

Table 3: Reduction of the Ester Functionality

Note: This table is based on the established reactivity of hydride reagents with esters.

Oxidation Pathways and Derivative Synthesis

The oxidation of this compound could potentially target either the carbon-bromine bond or the methoxy (B1213986) group, leading to a variety of derivatives. However, specific literature on the oxidation of this particular compound is scarce. General principles of organic oxidation suggest that under certain conditions, the secondary carbon bearing the methoxy group could be oxidized. Furthermore, the α-bromo ester moiety itself can be a precursor for the synthesis of α,β-unsaturated esters through dehydrobromination, which is an oxidative elimination process. The development of selective oxidation methods for this substrate remains an area for further investigation and could unlock new synthetic pathways.

This compound is a molecule with significant, yet not fully explored, synthetic potential. Its reactivity is dominated by the nucleophilic substitution at the α-bromo position and the reduction of the ester group. While specific research on this compound is limited, its chemical behavior can be largely predicted based on the well-established reactivity of related α-bromo esters. Further detailed studies on its reactions with a wider range of nucleophiles and under various oxidative and reductive conditions are warranted to fully harness its capabilities as a versatile building block in organic synthesis.

Conversion to Carboxylic Acids and Other Oxidized Products

The ester group in this compound can be converted to a carboxylic acid through hydrolysis. This reaction typically proceeds under acidic or basic conditions. The presence of the bromine atom at the alpha position and the adjacent methoxy group influences the reaction's progression.

Under basic conditions, the hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent protonation yields the corresponding carboxylate salt, which upon acidic workup, gives the final carboxylic acid, 2-bromo-3-methoxybutanoic acid. The bromine atom, being a good leaving group, makes the alpha-carbon susceptible to nucleophilic substitution, which can compete with hydrolysis.

The general transformation is as follows:

Reaction Scheme: Hydrolysis of this compound

Reactant Reagents Product

The resulting α-bromo carboxylic acids are valuable synthetic intermediates themselves. The presence of the electrophilic carbonyl carbon adjacent to the carbon bearing the bromine atom enhances the reactivity of the C-Br bond towards SN2 reactions. libretexts.org This increased reactivity facilitates the synthesis of various derivatives, such as α-hydroxy acids or α-amino acids, through substitution reactions. libretexts.org

Transition Metal-Catalyzed Cross-Coupling and Alkylation Reactions

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon bonds. One of the most prominent reactions for α-bromo esters is the Reformatsky reaction. byjus.com

The Reformatsky reaction involves the treatment of an α-haloester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is relatively stable and can react with various electrophiles, most commonly aldehydes and ketones, to form β-hydroxy esters. byjus.com The reaction is advantageous because the organozinc reagent can be generated in situ, avoiding the need to handle highly reactive organometallic compounds. byjus.com

The general steps of the Reformatsky reaction are:

Oxidative Addition: Zinc inserts into the carbon-bromine bond of this compound. byjus.com

Enolate Formation: This forms a zinc enolate.

Nucleophilic Addition: The enolate adds to a carbonyl compound (e.g., an aldehyde or ketone).

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. byjus.com

Table of Reformatsky Reaction Participants

Role Compound Type Example
Substrate α-Bromo Ester This compound
Metal Transition Metal Zinc (Zn)
Electrophile Carbonyl Compound Aldehydes, Ketones

This reaction highlights the utility of the bromine atom as a handle for forming complex organic molecules through C-C bond formation.

Comparative Reactivity with Structurally Related Brominated Esters

The reactivity of this compound is best understood by comparing it to other brominated compounds. Key factors influencing reactivity are the nature of the carbon framework (aliphatic vs. aromatic) and the presence of neighboring functional groups.

Comparison with Aromatic Brominated Esters: A significant difference is observed when comparing the aliphatic bromine in this compound with the bromine on an aromatic ring, such as in methyl 3-bromo-4-methylbenzoate. The C-Br bond in the aromatic compound is considerably less reactive towards nucleophilic substitution. This reduced reactivity is due to the resonance stabilization of the benzene (B151609) ring, which imparts partial double-bond character to the C-Br bond and reduces the electrophilicity of the brominated carbon.

Comparison with Other Aliphatic Halides: The reactivity of the bromine atom in this compound is enhanced compared to simple secondary alkyl halides like 2-bromo-3-methylbutane (B93499). This is because the adjacent ester group is electron-withdrawing, which stabilizes the transition state of SN2 reactions. libretexts.org

However, under conditions favoring SN1 reactions (e.g., solvolysis in a polar, protic solvent), the hydrolysis of a related compound, 2-bromo-3-methylbutane, proceeds via a secondary carbocation that can rearrange to a more stable tertiary carbocation through a hydride shift. youtube.comvedantu.com The presence of the ester and methoxy groups in this compound would significantly influence the stability and potential rearrangement pathways of any carbocation intermediate, affecting the product distribution in SN1-type reactions.

Table of Comparative Reactivity

Compound Structural Class C-Br Bond Reactivity (Nucleophilic Substitution) Key Influencing Factors
This compound α-Bromo Aliphatic Ester High Electron-withdrawing ester group enhances SN2 reactivity. libretexts.org
Methyl 3-bromo-4-methylbenzoate Aromatic Brominated Ester Low Resonance stabilization of the aromatic ring reduces electrophilicity.

| 2-bromo-3-methylbutane | Secondary Alkyl Halide | Moderate | Subject to carbocation rearrangement in SN1 conditions. youtube.comvedantu.com |

This comparative analysis underscores how the specific molecular environment of the bromine atom in this compound dictates its chemical behavior and synthetic utility.

Stereochemical Aspects and Asymmetric Synthesis Involving Methyl 2 Bromo 3 Methoxybutanoate

Diastereoselectivity in the Formation of Methyl 2-bromo-3-methoxybutanoate

The synthesis of this compound inherently generates diastereomers due to the creation of two adjacent stereocenters. The control of this diastereoselectivity is a significant challenge and is highly dependent on the reaction conditions and the nature of the starting materials.

Research into analogous systems, such as the bromo(alkoxylation) of α,β-unsaturated carbonyl compounds, provides insight into the factors governing stereocontrol. For instance, the reaction of (E)-4-methoxymethoxy-3-methylbut-3-en-2-one with N-bromosuccinimide (NBS) in propan-1-ol proceeds with high regio- and anti-stereoselectivity. nih.gov When a chiral auxiliary, such as a tetra-O-acetyl-β-D-glucopyranosyl unit, is attached to a similar substrate, the bromo(alkoxylation) reaction can proceed with reasonable facial selectivity, leading to a diastereomeric mixture of the corresponding bromo(alkoxy) products. In one documented case, an 86:14 mixture of diastereomers was obtained, with the major product being separable by fractional crystallization. nih.gov This demonstrates that the choice of substrates and the presence of chiral auxiliaries can significantly influence the diastereomeric ratio.

The method of reagent addition is also crucial. In the related synthesis of bromoketones, the rapid, single-portion addition of bromine to 3-methyl-2-butanone (B44728) in methanol (B129727) at low temperatures yields predominantly the 1-bromo isomer over the 3-bromo isomer, with a reported ratio of 95:5. researchgate.net Conversely, dropwise addition leads to a mixture with significant amounts of the thermodynamically more stable tertiary bromide. researchgate.net This highlights the kinetic versus thermodynamic control that can be exerted based on reaction parameters, a principle that is applicable to the bromination step in the synthesis of this compound.

Table 1: Factors Influencing Diastereoselectivity in Bromoetherification Reactions

FactorObservationPotential Outcome for this compound
Substrate Geometry (E)-alkenes often lead to anti-addition products. nih.govFormation of a specific diastereomer (e.g., syn or anti) can be favored.
Chiral Auxiliaries Can induce facial selectivity, leading to an unequal mixture of diastereomers. nih.govEnriched synthesis of one diastereomer over the other.
Reaction Conditions Temperature and rate of reagent addition can favor kinetic or thermodynamic products. researchgate.netControl over the ratio of diastereomers formed.

Enantioselective Synthesis of Chiral Derivatives

Once formed, racemic or diastereomeric mixtures of this compound can be used as starting materials for the synthesis of enantiomerically pure or enriched compounds through various asymmetric transformations.

Application in Chiral Ionic Liquids for Asymmetric Catalysis

Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C where at least one of the ions possesses a chiral center. nih.gov They have emerged as versatile solvents and catalysts in asymmetric synthesis. nih.gov A common route to imidazolium-based ionic liquids involves the SN2 reaction of a nitrogen heterocycle, like 1-methylimidazole (B24206), with a haloalkane. unirioja.esresearchgate.net This quaternization reaction introduces the alkyl group from the haloalkane onto the imidazole (B134444) ring. unirioja.es

While no specific synthesis of a CIL from this compound is documented in the reviewed literature, its structure makes it a promising candidate for such applications. The presence of the reactive C-Br bond allows for the alkylation of chiral or achiral precursors. For example, reacting racemic or an enantiopure form of this compound with a nucleophile such as 1-methylimidazole would yield a novel chiral imidazolium (B1220033) cation. The inherent chirality from the C2 and C3 centers of the butanoate backbone would be transferred to the ionic liquid, making it a potential catalyst or chiral environment for asymmetric reactions. This strategy has been employed using other bromoalkanes, such as 1-bromooctane, to alkylate chiral backbones derived from natural products to create CILs. doi.org

Stereoselective Alkylation and Related Transformations

The α-bromo ester moiety in this compound is a key functional group for stereoselective carbon-carbon bond formation. One of the most powerful modern methods for this is the catalytic asymmetric cross-coupling of racemic α-bromo esters. Groundbreaking work has shown that a nickel/chiral diamine catalyst system can effectively couple racemic α-bromo esters with aryl silanes (a Hiyama coupling) or alkenyl silanes to produce α-aryl or α-alkenyl esters with high enantiomeric excess. doi.orgbldpharm.com

This stereoconvergent approach is significant because it can, in principle, transform a racemic mixture of this compound into a single enantiomer of a more complex product. The reaction tolerates a variety of functional groups, including ethers, which is crucial given the methoxy (B1213986) group at the C3 position of the target compound. doi.orgbldpharm.com

Table 2: Catalytic Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters

Catalyst SystemReactantsProduct TypeKey Feature
NiCl₂·glyme / Chiral Diamine LigandRacemic α-bromo ester + Aryl/Alkenyl SilaneEnantioenriched α-aryl/α-alkenyl esterStereoconvergent coupling with good to high enantioselectivity (up to 90% ee). doi.org

Other asymmetric α-alkylation methods, while not using this specific substrate, demonstrate the broader toolkit available for such transformations. These include phase-transfer catalysis using cinchona-derived catalysts and organocatalytic methods, which have been successfully applied to other activated carbonyl compounds like β-keto esters.

Enzymatic Approaches to Chiral Bromoesters

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity and broad substrate tolerance. These enzymes can catalyze the enantioselective hydrolysis or transesterification of esters.

In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively catalyze the hydrolysis of one enantiomer (or diastereomer) to its corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched. This approach is well-documented for a wide range of α-halo esters and related structures. nih.govresearchgate.net For example, lipases from Pseudomonas fluorescens and Candida rugosa have been used to resolve racemic alcohols via enantioselective acylation, followed by hydrolysis of the resulting ester to yield both enantiomers of the starting alcohol in high enantiomeric purity. researchgate.net The choice of lipase, solvent, and reaction conditions is critical for achieving high selectivity and yield. This method provides a viable pathway to access enantiomerically pure forms of this compound or its derivatives, which are valuable for further synthesis.

Chiral Building Block Utility in Stereodefined Molecular Synthesis

Enantiomerically pure α-bromo esters are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. The bifunctional nature of this compound—containing an electrophilic carbon (C-Br), a nucleophilic atom (methoxy oxygen), and an ester group—allows for diverse synthetic manipulations.

One proposed application is in the synthesis of chiral β-amino acid derivatives, which are important components of many biologically active compounds. The bromine at the α-position can be displaced by an azide (B81097) or a protected amine, while the ester and methoxy groups can be further modified.

Furthermore, structurally related motifs are found in complex marine natural products. For example, a bromomethoxydiene (BMD) fragment is a key structural element common to the polyketide macrolides oscillariolide and the phormidolides, which exhibit potent cytotoxic activity. The development of stereoselective synthetic routes to fragments like this compound is therefore of significant interest as it could provide access to these challenging and biologically important molecules. The ability to construct such stereodefined fragments is a cornerstone of modern natural product synthesis.

Advanced Applications of Methyl 2 Bromo 3 Methoxybutanoate in Organic Synthesis

Precursor in Complex Molecule Synthesis

The strategic placement of functional groups in Methyl 2-bromo-3-methoxybutanoate makes it an attractive starting material for the synthesis of more elaborate molecular architectures. The bromine atom serves as a handle for nucleophilic substitution and carbon-carbon bond formation, while the ester and methoxy (B1213986) groups can be further manipulated or can influence the stereochemical outcome of reactions.

Synthesis of Pharmaceutical Intermediates and Scaffolds

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed pharmaceuticals are not abundant, its utility as a precursor for valuable pharmaceutical intermediates can be inferred from the well-established reactivity of α-bromo esters. These compounds are known to be key starting materials for a variety of heterocyclic scaffolds and functionalized open-chain molecules that are central to drug discovery.

The general reactivity of α-bromo esters suggests that this compound can be employed in the synthesis of:

β-amino esters: Through nucleophilic substitution of the bromide with ammonia (B1221849) or primary amines, followed by further elaboration. These motifs are present in numerous bioactive molecules.

Substituted butenolides: These structures, found in many natural products with interesting biological activities, can potentially be synthesized from this precursor through intramolecular cyclization pathways. nih.gov

Heterocyclic compounds: The compound can serve as a linchpin in multi-component reactions to build complex heterocyclic systems like oxazoles, thiazoles, and other ring systems of medicinal interest.

A generalized scheme for the application of α-bromo esters in the synthesis of pharmaceutical intermediates is presented below:

PrecursorReagent/ConditionIntermediate ClassPotential Therapeutic Area
This compoundAmine (e.g., R-NH2)β-Amino ester derivativeAntivirals, Antibacterials
This compoundThioamideThiazole derivativeAnticancer, Anti-inflammatory
This compoundBase-mediated cyclizationButenolide derivativeNatural product synthesis

Application in Agrochemical Synthesis

The synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides, often relies on the creative use of functionalized building blocks. The structural motifs accessible from this compound are relevant to the design of new crop protection agents. For instance, the α-bromo ester functionality can be used to introduce specific side chains into larger molecules, a common strategy for optimizing the efficacy and selectivity of a pesticide.

The reactivity of this compound allows for its incorporation into various agrochemical scaffolds. For example, the bromo-ester moiety can react with nucleophilic heterocyclic systems to generate new derivatives with potential herbicidal or fungicidal properties. The methoxy group can also play a role in modulating the lipophilicity and metabolic stability of the final product, which are critical parameters for effective agrochemicals.

Building Block for Chiral Amino Acid Derivatives and Peptide Mimetics

Non-proteinogenic amino acids and their mimics are of significant interest in medicinal chemistry as they can be used to create peptides with enhanced stability and novel biological activities. The stereocenters in this compound make it a potentially valuable chiral building block for the asymmetric synthesis of unique amino acid derivatives.

By controlling the stereochemistry of the starting material and the reaction conditions, it is theoretically possible to synthesize enantiomerically pure β-methoxy amino acids. These non-natural amino acids can then be incorporated into peptide chains to create peptidomimetics with constrained conformations, which can lead to higher receptor affinity and selectivity. The synthesis of such compounds often involves the stereoselective displacement of the bromine atom with a nitrogen nucleophile, such as an azide (B81097) or a protected amine, followed by hydrolysis of the ester.

Role in Cascade and Ring Expansion Reactions

The combination of a leaving group (bromide) and an ester in this compound provides the potential for its use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction could be initiated by a nucleophilic attack at the carbon bearing the bromine, followed by an intramolecular cyclization involving the ester group.

Furthermore, this compound could be a substrate in ring expansion reactions. For instance, its reaction with a cyclic ketone could lead to a Favorskii-type rearrangement, resulting in a ring-expanded carboxylic acid derivative. While specific examples utilizing this compound in the literature are scarce, the general principles of these reactions suggest its applicability.

Utilization in the Synthesis of Radiochemically Labeled Precursors for Research

Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies, as well as in diagnostic imaging techniques like Positron Emission Tomography (PET). The synthesis of these labeled molecules often requires precursors that can be readily and rapidly functionalized with a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

This compound could serve as a precursor for radiolabeling in several ways. The bromine atom can be displaced by a radiolabeled nucleophile. Alternatively, the methyl ester can be saponified to the corresponding carboxylic acid, which can then be reacted with a radiolabeled alkylating agent. The presence of the methoxy group could also be exploited, for example, by demethylation followed by reaction with a radiolabeled methylating agent like [¹¹C]methyl iodide. These strategies would allow for the introduction of a radiolabel into a molecule at a late stage of the synthesis, which is crucial for working with short-lived isotopes.

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 3 Methoxybutanoate

Detailed Studies of Nucleophilic Substitution Mechanisms

The bromine atom at the alpha-position of Methyl 2-bromo-3-methoxybutanoate is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The reactivity of this position is a key feature of α-halo esters.

Role of Bromine as a Leaving Group

Bromine is an effective leaving group because its departure results in the formation of the bromide ion (Br⁻), which is a weak base and therefore stable. openstax.org In the context of an α-bromo ester, the leaving group ability of bromine is significantly enhanced. The adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction. libretexts.orglibretexts.orgchemistrysteps.com As the nucleophile attacks the α-carbon and the carbon-bromine bond begins to break, the developing negative charge on the transition state is delocalized by the neighboring ester group, lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org Consequently, primary α-halogenated carbonyl compounds exhibit Sₙ2 reaction rates that are considerably greater than their corresponding primary aliphatic halide counterparts. libretexts.orglibretexts.org

Mechanistic Insights into Ester Transformations (Hydrolysis, Reduction)

The ester functional group in this compound can undergo characteristic transformations such as hydrolysis and reduction, with mechanisms that are well-understood for esters in general.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester back into a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol (B129727) molecule yield the carboxylic acid product, 3-bromo-2-methoxybutanoic acid, and regenerate the acid catalyst. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. ucoz.comchemistrysteps.com It involves the nucleophilic attack of a hydroxide (B78521) ion (⁻OH) on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either ⁻OH or ⁻OCH₃) to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This acid-base reaction is highly favorable and removes the carboxylic acid from the equilibrium, driving the hydrolysis to completion. ucoz.commasterorganicchemistry.com

Ester Reduction

Esters can be reduced to primary alcohols using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Esters are less reactive than aldehydes or ketones, and therefore require a strong reducing agent like LiAlH₄ for reduction; sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough. ucalgary.calibretexts.orglibretexts.org The mechanism involves two equivalents of hydride (H⁻). First, a hydride ion from LiAlH₄ attacks the ester's carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. ucalgary.ca This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde intermediate. chemistrysteps.comucalgary.ca Since aldehydes are more reactive than esters, this intermediate is immediately attacked by a second hydride ion in a nucleophilic addition reaction. chemistrysteps.comucalgary.ca This forms a new tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup step to yield the final product, 2-bromo-3-methoxybutan-1-ol. ucalgary.ca

Carbocation Rearrangements in Related Bromination Chemistry

While the primary synthesis of this compound proceeds via an enol intermediate without involving carbocations, the study of related bromination reactions reveals the prevalence of carbocation rearrangements. These rearrangements, such as hydride and methyl shifts, occur when a carbocation can rearrange to a more stable form (e.g., a secondary to a tertiary carbocation).

For instance, the bromination of certain branched alcohols can proceed via an Sₙ1-type mechanism where a carbocation is formed. In the reaction of neopentyl alcohol, the initial primary carbocation is highly unstable and undergoes a rapid methyl shift to form a more stable tertiary carbocation, leading to 2-bromo-2-methylbutane (B1582447) as the major product. masterorganicchemistry.com Interestingly, the formation of a minor product, 2-bromo-3-methylbutane (B93499), in this same reaction is noted to defy simple classical mechanistic explanations, suggesting more complex pathways may be involved. masterorganicchemistry.com

Similarly, the solvolysis of 2-bromo-3-methylbutane can involve the formation of a secondary carbocation. This carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation before reacting with the solvent. openstax.org These established rearrangement pathways in structurally similar systems highlight the importance of considering carbocation stability in any reaction that might generate such an intermediate, even if it is not the primary pathway for the target molecule.

Spectroscopic and Computational Elucidation of Methyl 2 Bromo 3 Methoxybutanoate and Its Reactions

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of newly synthesized compounds. For methyl 2-bromo-3-methoxybutanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Vibrational Circular Dichroism (VCD) provides a comprehensive analytical profile.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. In the case of this compound, both ¹H and ¹³C NMR spectra provide key information for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methoxy (B1213986) group protons (-OCH₃) would appear as a singlet, as would the methyl ester protons (-COOCH₃). The protons on the carbon backbone (at positions 2 and 3) would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants would be crucial for confirming the regiochemistry of the bromine and methoxy substituents. For instance, the proton attached to the carbon bearing the bromine atom (C2) would likely be deshielded and appear at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon environments. For this compound, one would expect to see distinct signals for the carbonyl carbon of the ester, the two carbons of the butanoate chain, the methoxy carbon, and the methyl ester carbon. The chemical shifts of the carbons directly bonded to the electronegative bromine and oxygen atoms would be significantly affected, aiding in their assignment. For example, in a related compound, 2-bromo-2-methylpropane, only two ¹³C NMR resonances are observed due to its symmetry, highlighting the utility of this technique in distinguishing isomers. docbrown.info

A detailed analysis of the chemical shifts, integration values, and splitting patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the constitution of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern upon ionization.

For this compound (C₇H₁₃BrO₃), the molecular ion peak [M]⁺ would be expected. A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a nearly 1:1 isotopic pattern for the molecular ion peak and any bromine-containing fragments, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edudocbrown.info

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation could involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion [M - 31]⁺.

Loss of the methyl ester group (-COOCH₃): This would lead to a fragment ion [M - 59]⁺.

Cleavage of the C-Br bond: Loss of a bromine radical would give a fragment ion [M - 79/81]⁺.

Alpha-cleavage: Cleavage of the bond between C2 and C3.

The analysis of these fragment ions helps to piece together the structure of the original molecule. The predicted monoisotopic mass for methyl 2-bromo-3-methoxy-3-methylbutanoate is 224.0048 Da. uni.lu

Predicted Fragmentation Data for this compound:

Fragment Ionm/z (mass-to-charge ratio)Corresponding Neutral Loss
[C₇H₁₃BrO₃]⁺224/226-
[C₆H₁₀BrO₂]⁺193/195OCH₃
[C₅H₁₀Br]⁺149/151COOCH₃
[C₇H₁₃O₃]⁺145Br

Note: The m/z values are presented as a pair for bromine-containing fragments, representing the two major isotopes.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly powerful for determining the absolute configuration (R/S designation) of stereocenters. researchgate.netrsc.org

For this compound, which contains two chiral centers (at C2 and C3), there are four possible stereoisomers (RR, SS, RS, and SR). VCD can be used to distinguish between these enantiomers and diastereomers. The experimental VCD spectrum of a specific stereoisomer is compared with the theoretically calculated spectra for the possible absolute configurations. researchgate.net The configuration that shows the best agreement between the experimental and calculated spectra is assigned to the molecule. researchgate.net

This method involves:

Conformational Search: Identifying the low-energy conformers of the molecule.

DFT Calculations: Calculating the VCD and IR spectra for each significant conformer of a chosen enantiomer (e.g., the (2R, 3R) isomer).

Spectral Comparison: Comparing the Boltzmann-averaged calculated spectrum with the experimental VCD spectrum.

A good match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the chiral centers in this compound. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, transition states, and stereochemical outcomes that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to study reaction mechanisms, including the identification of transition states and reaction intermediates. dntb.gov.uapku.edu.cn

For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of a given transformation. dntb.gov.ua This allows for the determination of activation energies for different possible reaction pathways. For instance, in a substitution or elimination reaction, DFT can help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. researchgate.netresearchgate.net

By calculating the energies of reactants, products, transition states, and any intermediates, a reaction profile can be constructed. This profile reveals the most energetically favorable pathway, providing a theoretical prediction of the reaction outcome. researchgate.net

Modeling Stereochemical Outcomes

Computational modeling, particularly using DFT, is a powerful tool for predicting and rationalizing the stereochemical outcome of reactions. dntb.gov.ua For reactions of this compound, which possesses two stereocenters, understanding the factors that control the formation of specific stereoisomers is crucial.

DFT calculations can be used to model the transition states leading to different stereoisomeric products. dntb.gov.ua By comparing the relative energies of these diastereomeric transition states, it is possible to predict which product will be formed preferentially. The lower energy transition state will correspond to the major product, in accordance with the Curtin-Hammett principle.

For example, in a reaction that creates a new stereocenter or modifies one of the existing ones, computational modeling can assess the steric and electronic interactions in the transition state that favor the formation of one stereoisomer over another. This approach has been successfully used to understand the stereoselectivity of various organic reactions.

Energy Profiles and Transition State Analysis

The reactivity of this compound is governed by the interplay of its functional groups: the methyl ester, the bromine atom at the α-position, and the methoxy group at the β-position. Computational studies, while not extensively focused on this specific molecule, provide a framework for understanding the energy profiles and transition state geometries of its potential reactions, primarily nucleophilic substitution (SN1 and SN2) and elimination (E2 and E1cb) pathways. The analysis of these pathways through computational chemistry, often employing Density Functional Theory (DFT), allows for the prediction of reaction kinetics and mechanisms by mapping the potential energy surface and identifying the low-energy paths from reactants to products.

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of this compound involve the replacement of the bromide ion by a nucleophile. The competition between the unimolecular (SN1) and bimolecular (SN2) mechanisms is dictated by factors such as the stability of the potential carbocation intermediate, steric hindrance at the reaction center, the nature of the nucleophile, and the solvent.

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This reaction proceeds through a single, high-energy transition state. For α-bromo esters, the SN2 reaction is generally favored due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. This stabilization leads to a lower activation energy compared to analogous alkyl halides. The transition state in an SN2 reaction of this compound would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion in apical positions.

The SN1 mechanism , in contrast, is a stepwise process. The first and rate-determining step is the heterolytic cleavage of the C-Br bond to form a carbocation intermediate. The stability of this carbocation is paramount. In the case of this compound, the secondary carbocation formed would be adjacent to a carbonyl group. While the carbonyl group is electron-withdrawing and can destabilize a neighboring carbocation through an inductive effect, it can also potentially stabilize it through resonance if the carbocation rearranges. Furthermore, the neighboring methoxy group could potentially participate in the reaction, forming a bridged oxonium ion intermediate, which would be a variation of the SN1 mechanism with neighboring group participation.

Computational models can provide quantitative insights into the energy barriers for these competing pathways. The Gibbs free energy of activation (ΔG‡) is a key parameter, with the lower value indicating the more favorable pathway.

Table 1: Illustrative Calculated Energy Barriers for Nucleophilic Substitution Pathways of a Generic Secondary α-Bromo Ester.

Reaction PathwayRate-Determining StepKey Transition State FeatureIllustrative ΔG‡ (kcal/mol)
SN2Nucleophilic attack and leaving group departurePentacoordinate carbon15 - 25
SN1Carbocation formationPlanar carbocation20 - 30
Note: These are representative values for reactions with a moderately strong nucleophile in a polar aprotic solvent. Actual values for this compound would require specific computational analysis.

Elimination Pathways (E2 and E1cb)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The primary mechanisms to consider are the E2 and E1cb pathways.

The E2 mechanism is a concerted process where the base removes a proton from the β-carbon, and the C-Br bond breaks simultaneously to form a double bond. A critical requirement for the E2 transition state is an anti-periplanar arrangement of the proton being removed and the bromide leaving group. For this compound, this would involve the removal of the proton at the C3 position. The presence of the electron-withdrawing methyl ester group can influence the acidity of the α-proton, but the primary β-proton for elimination is at the C3 position.

The E1cb mechanism is a stepwise process that occurs when the β-proton is particularly acidic and the leaving group is poor. It involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group. Given the presence of the methoxy group at the C3 position, the acidity of the C3 proton is not significantly enhanced to strongly favor an E1cb mechanism under typical conditions. However, the electron-withdrawing ester group could increase the acidity of the α-proton, making an alternative elimination pathway a consideration, though this would lead to a different product.

Computational studies on β-alkoxy eliminations suggest that they can be thermodynamically favorable. libretexts.org The energy profile of the E2 reaction of this compound would show a single transition state leading to the formation of methyl 3-methoxybut-2-enoate.

Table 2: Illustrative Transition State Parameters for the E2 Reaction of a Generic Secondary Bromoalkane.

ParameterDescriptionIllustrative Value
C-H Bond Length (Å)Bond to the proton being abstracted by the base~1.5 - 1.7
C-Br Bond Length (Å)Bond to the departing bromide leaving group~2.2 - 2.4
C=C Bond Length (Å)Developing double bond~1.38 - 1.42
H-C-C-Br Dihedral Angle (°)Stereoelectronic arrangement~175 - 180
Note: These values represent a typical "central" E2 transition state and can vary depending on the specific reactants and conditions.

Conclusion and Future Perspectives in Methyl 2 Bromo 3 Methoxybutanoate Research

Summary of Key Synthetic Achievements and Reactivity Profiles

The synthesis of methyl 2-bromo-3-methoxybutanoate has been accomplished through several key methodologies, each with distinct advantages and limitations. The primary approaches involve the introduction of the bromine and methoxy (B1213986) groups onto a butane-based scaffold. Established methods include the α-bromination of a corresponding ester with N-bromosuccinimide (NBS), which requires careful control to avoid side reactions, and nucleophilic methoxylation of a bromo-precursor.

More recent advancements have focused on greener and more efficient pathways. Electrochemical synthesis, for instance, represents a significant achievement, offering a method that avoids the use of stoichiometric chemical oxidants and halogenating agents. This technique involves the anodic oxidation of a suitable precursor in the presence of a bromide source and methanol (B129727).

Table 1: Comparative Analysis of Preparation Methods for this compound and Related Esters

Method Advantages Disadvantages Typical Yield (%)
α-Bromination with NBS Selective and well-established Requires radical initiators; potential for side reactions 60-75
Nucleophilic Methoxylation High selectivity for methoxy group introduction May require pure intermediates and longer reaction times 65-85
Electrochemical Synthesis Environmentally friendly, mild conditions Requires specialized equipment; yields may be moderate 50-60

The reactivity of this compound is dominated by the chemistry of its two functional groups. The bromine atom at the α-position to the ester is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. However, its reactivity profile is profoundly influenced by the neighboring methoxy group. In reactions proceeding through a carbocation intermediate, such as under SN1 conditions, the initial secondary carbocation is prone to rearrangement. youtube.comyoutube.com A hydride shift from the adjacent carbon results in a more stable tertiary carbocation, which then reacts with the nucleophile. youtube.comyoutube.comyoutube.com This rearrangement is a critical feature, often dictating the final product structure, as seen in the hydrolysis of the closely related 2-bromo-3-methylbutane (B93499), which yields a tertiary alcohol. youtube.comyoutube.com

Emerging Trends in Stereoselective Synthesis and Green Chemistry Applications

The presence of two stereocenters in this compound (at C2 and C3) means that stereoselective synthesis is a significant and emerging area of research. The creation of specific diastereomers or enantiomers is crucial for applications in fields like medicinal chemistry and materials science, where three-dimensional structure dictates biological activity or material properties. While specific methods for the stereocontrolled synthesis of this exact compound are not yet widely detailed, research indicates that the diastereoselectivity of reactions to form such molecules can be influenced by the chosen reaction conditions. The existence of specific stereoisomers like methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate in chemical databases underscores the importance of this area. nih.gov

In line with the global push for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of compounds like this compound.

Electrochemical Methods : As previously noted, electrochemical synthesis is a prime example of a green application. It minimizes waste by avoiding heavy metal oxidants or toxic halogenating agents and often proceeds under mild conditions.

Microwave Synthesis : Microwave-assisted synthesis is another emerging technique that offers significant green advantages, including drastically reduced reaction times, lower energy consumption, and often improved yields compared to conventional heating. jcu.edu Its application in related bromination reactions suggests its potential for the synthesis of this compound. jcu.edu

Future Directions in Mechanistic Understanding and Novel Transformations

While the general reactivity is understood, a deeper mechanistic understanding remains a key future direction. The interplay between SN1, SN2, E1, and E2 pathways for this compound under various conditions (solvent, nucleophile, temperature) warrants further investigation. The carbocation rearrangement that occurs during solvolysis is a pivotal mechanistic feature. youtube.compearson.com Future studies will likely focus on quantitatively mapping the product distributions from both the unrearranged secondary carbocation and the rearranged tertiary carbocation. pearson.com The use of isotopic labeling, particularly with deuterium, could be essential to definitively trace the movement of atoms and verify proposed mechanisms, a technique that has been crucial in understanding the mechanisms of related reactions. jcu.edu

Beyond established reactions, the exploration of novel transformations for this compound is a promising frontier. Its bifunctional nature makes it an ideal candidate as a building block in more complex synthetic sequences. For example, its structure is analogous to precursors used in multi-component reactions to generate novel heterocyclic compounds or in Knoevenagel condensations for the synthesis of complex acrylates. chemrxiv.org Research into its use in transition-metal-catalyzed cross-coupling reactions could unlock new pathways for carbon-carbon and carbon-heteroatom bond formation, transforming the simple ester into a scaffold for diverse and complex molecules.

Potential for Derivatization Towards Complex Chemical Structures in Advanced Research Fields

The true potential of this compound lies in its utility as a versatile intermediate for derivatization. The facile displacement of the bromide allows for the introduction of a wide array of nucleophiles, including azides, cyanides, thiols, and various carbon nucleophiles. This capability, combined with the potential for rearrangement, allows chemists to access a variety of molecular skeletons from a single starting material.

This potential for derivatization opens doors to advanced research fields:

Polymer Chemistry : Related bromo-methoxy functionalized molecules have been used to create novel phenylcyanoacrylate monomers, which were subsequently copolymerized with styrene. chemrxiv.org This demonstrates a clear pathway from a simple functionalized ester to the development of new polymers with potentially unique thermal or optical properties.

Medicinal Chemistry and Agrochemicals : Small, functionalized building blocks are the cornerstone of discovery chemistry. The ability to generate diverse derivatives from this compound makes it a valuable precursor for creating libraries of compounds for biological screening.

Materials Science : The introduction of specific functional groups can be used to synthesize liquid crystals, organic light-emitting diode (OLED) components, or other advanced materials where molecular structure dictates function.

Q & A

Q. Q1: What is the optimal synthetic route for Methyl 2-bromo-3-methoxybutanoate, and how can intermediates be characterized?

Methodology :

  • Synthesis : Start with methyl 3-methoxybutanoate. Introduce bromine at the C2 position via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. Ensure anhydrous conditions to minimize hydrolysis of the ester group .
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4 in 7:3 hexane/EtOAc) .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 1.3–1.5 ppm for methyl groups, δ 3.7 ppm for methoxy, δ 4.3–4.5 ppm for brominated CH) and LC-MS (expected [M+H]+^+ at m/z 241) .

Advanced Reaction Mechanisms

Q. Q2: How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

  • Mechanistic Study : Perform kinetic studies with nucleophiles (e.g., NaCN, NaN3_3) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 1H NMR^1 \text{H NMR} to track bromide displacement.
  • Stereochemical Analysis : Use chiral HPLC to assess retention of configuration at C2. Compare with analogous chloro or iodo derivatives to evaluate leaving-group effects .
  • Computational Support : Apply DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers, focusing on steric hindrance from the methoxy group .

Data Contradictions in Literature

Q. Q3: How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

Methodology :

  • Reproducibility Checks : Synthesize the compound using documented protocols (e.g., radical bromination vs. electrophilic bromination) and compare results.
  • Analytical Harmonization : Standardize characterization methods (e.g., DSC for melting point, HPLC for purity). Cross-validate with independent labs using identical instrumentation .
  • Crystallography : If crystalline, obtain single-crystal X-ray data to confirm molecular packing and hydrogen-bonding patterns, which influence solubility .

Advanced Applications in Organic Synthesis

Q. Q4: Can this compound serve as a building block for chiral β-amino acid derivatives?

Methodology :

  • Synthetic Pathway : React with benzylamine under Mitsunobu conditions (DIAD, PPh3_3) to install the amino group. Deprotect the ester via hydrolysis (LiOH/THF/H2_2O) .
  • Chiral Resolution : Use enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to isolate enantiomers. Validate enantiopurity via polarimetry and chiral GC .
  • Biological Testing : Screen derivatives for protease inhibition using fluorogenic substrates (e.g., FRET-based assays) .

Safety and Stability Considerations

Q. Q5: What are the critical safety protocols for handling this compound due to its brominated structure?

Methodology :

  • Storage : Store under inert gas (N2_2) at –20°C in amber vials to prevent light-induced decomposition.
  • Exposure Mitigation : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Neutralize spills with sodium bicarbonate .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition products (e.g., debrominated esters) .

Computational Modeling of Reactivity

Q. Q6: How can molecular dynamics simulations predict the regioselectivity of this compound in cross-coupling reactions?

Methodology :

  • Model Setup : Use Schrödinger Suite or GROMACS to simulate Pd-catalyzed Suzuki-Miyaura coupling. Parameterize the bromine atom with a polarizable force field.
  • Transition-State Analysis : Identify steric/electronic effects from the methoxy group using electrostatic potential maps (MEPs) and NBO charges .
  • Validation : Compare simulated outcomes with experimental yields of biaryl products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.